1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZCNWWMOUAKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953741-07-6 | |
| Record name | 1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule comprises a pyrrolidine-2,5-dione (maleimide) core substituted with a 3-amino-4-fluorophenyl group. Retrosynthetically, the compound can be dissected into:
- Maleic anhydride : Serves as the precursor for the maleimide ring.
- 3-Amino-4-fluoroaniline : Provides the aromatic substituent with amino and fluorine functionalities.
Key challenges include preserving the amine group during maleimide formation and ensuring regioselective substitution.
Stepwise Synthesis
Formation of Maleamic Acid Intermediate
The synthesis begins with the condensation of 3-nitro-4-fluoroaniline and maleic anhydride to form the maleamic acid intermediate. This reaction is typically conducted in anhydrous diethyl ether at 0–5°C to minimize side reactions. The nitro group is retained at this stage to prevent undesired nucleophilic attacks on the maleic anhydride.
Reaction Conditions :
- Solvent : Diethyl ether
- Temperature : 0–5°C
- Molar Ratio : 1:1 (aniline:maleic anhydride)
- Yield : 85–90%
The intermediate is isolated via filtration and used without further purification.
Cyclization to Maleimide
Cyclization of the maleamic acid to the maleimide is achieved using acetic anhydride and sodium acetate under reflux. This step eliminates water and forms the five-membered ring.
Optimized Conditions :
- Reagents : Acetic anhydride (5 equiv), sodium acetate (0.5 equiv)
- Temperature : 100°C (reflux)
- Time : 30–60 minutes
- Yield : 75–80%
The product, 1-(3-nitro-4-fluorophenyl)pyrrolidine-2,5-dione, is purified via recrystallization from ethanol.
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C, 10% w/w) in ethanol under hydrogen gas (1 atm) affords the final product.
Critical Parameters :
Alternative reduction methods (e.g., Fe/HCl, SnCl₂/HCl) yield inferior purity due to over-reduction or side reactions.
Side Reactions and Mitigation Strategies
- Amine Protection : Direct use of 3-amino-4-fluoroaniline leads to maleamic acid oligomerization. Nitro-group protection circumvents this issue.
- Ring Opening : Prolonged heating during cyclization may hydrolyze the maleimide. Strict temperature control (≤100°C) is essential.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance yield and reduce reaction times. Key benefits include:
- Improved Heat Transfer : Mitigates decomposition during cyclization.
- Scalability : Throughput of 5–10 kg/day achievable with microreactor systems.
Table 1: Comparative Analysis of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Cyclization Time | 60 minutes | 15 minutes |
| Yield | 75–80% | 85–90% |
| Purity | 95% | 98% |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >99% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that pyrrolidine derivatives exhibit significant anticancer properties. For example, certain derivatives have demonstrated the ability to inhibit enzymes involved in steroidogenesis, such as aromatase, with IC50 values comparable to known inhibitors like Aminoglutethimide. The structural modifications in these compounds can lead to varying degrees of potency against different cancer types.
- Antimicrobial Properties : Research indicates that compounds similar to this compound possess antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for these derivatives range from 3.12 to 12.5 µg/mL, suggesting that specific substituents enhance their efficacy.
- Anticonvulsant Activity : A focused series of pyrrolidine derivatives have been reported to show potent anticonvulsant properties in animal models. These compounds were evaluated using the maximal electroshock (MES) test and demonstrated broad-spectrum activity against various seizure types .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and cyclization processes that can lead to the formation of new compounds with desired properties.
- Reagent in Organic Reactions : It acts as a reagent in several organic synthesis pathways, contributing to the development of novel chemical entities for pharmaceutical applications.
Case Study 1: Anticancer Research
A study focusing on pyrrolidine derivatives demonstrated that specific modifications could lead to enhanced anticancer activity. One derivative showed an IC50 value of 23.8 µM against aromatase, indicating potential for further development as a therapeutic agent in hormone-dependent cancers.
Case Study 2: Anticonvulsant Activity
Research conducted on hybrid pyrrolidine-2,5-dione derivatives revealed promising anticonvulsant effects. Compounds were tested in established seizure models, showing efficacy comparable to existing anticonvulsants while maintaining a favorable safety profile .
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the active site of the target. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.
Pyrrolidine-2-one: A simpler structure that lacks the dione functionality, leading to different chemical properties.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting distinct biological activities.
Uniqueness: 1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the amino and fluorophenyl groups, which contribute to its specific biological activities. The combination of these substituents with the pyrrolidine-2,5-dione scaffold enhances its potential as a versatile compound in drug discovery and other scientific research .
Biological Activity
1-(3-Amino-4-fluorophenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 190.2 g/mol. Its structure features a pyrrolidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to inflammation and cancer .
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antifungal Activity
In addition to antibacterial effects, studies have shown antifungal activity against various fungal strains. The structural modifications in the pyrrolidine ring can enhance this activity, making it a promising scaffold for developing new antifungal agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies reveal that it can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in cellular models . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. Its mechanism may involve the modulation of cell cycle regulators and apoptotic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives:
- Antibacterial Screening :
- Anti-inflammatory Mechanisms :
- Anticancer Activity :
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 1-(3-amino-4-fluorophenyl)pyrrolidine-2,5-dione, and how are intermediates purified?
The synthesis typically involves functionalization of pyrrolidine-2,5-dione scaffolds via nucleophilic substitution or cyclization reactions. A practical route includes:
- Aza-Michael Addition : Reacting maleimide derivatives with substituted anilines (e.g., 3-amino-4-fluorophenylamine) using bases like TMEDA (tetramethylethylenediamine) to form the pyrrolidine core .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate intermediates. Co-crystallization with pyrrolidine-2,5-dione (e.g., as in 4-chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione complexes) enhances purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm regioselectivity of the amino-fluorophenyl substitution (e.g., aromatic protons at δ 6.8–7.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, the co-crystal structure of analogous compounds (e.g., 4-chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione) reveals planar pyrrolidine rings and intermolecular N–H···O interactions .
Q. What are the primary applications of this compound in drug discovery?
It serves as a precursor for bioactive molecules:
- Glycosidase Inhibitors : Structural analogs (e.g., polyhydroxylated aminopyrrolidines) inhibit enzymes involved in carbohydrate metabolism .
- Chiral Ligands : The pyrrolidine-2,5-dione core facilitates asymmetric catalysis in stereoselective syntheses .
Advanced Research Questions
Q. How do catalytic methods (e.g., Fe2_22O3_33@SiO2_22/In2_22O3_33) improve synthesis efficiency compared to conventional routes?
- Catalytic Advantages : FeO@SiO/InO nanoparticles enhance reaction rates and yields (e.g., 85–92% vs. 60–70% in conventional methods) by promoting Michael addition via Lewis acid activation .
- Sustainability : Heterogeneous catalysts reduce waste and enable recyclability (≥5 cycles without significant activity loss) .
Q. How does the electron-withdrawing fluorine substituent influence reactivity in substitution reactions?
Q. What strategies resolve contradictions in reported bioactivity data for derivatives?
- Structural Variability : Differences in substituents (e.g., 4-iodo vs. 4-fluoro) alter binding affinity. For example, 4-iodophenyl analogs show higher enzyme inhibition (IC = 1.2 µM) than fluorinated derivatives (IC = 3.8 µM) due to enhanced van der Waals interactions .
- Assay Conditions : Variations in pH, solvent, or enzyme isoforms (e.g., α- vs. β-glycosidases) account for discrepancies. Standardized protocols (e.g., Tris-HCl buffer, pH 7.4) are recommended .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions with enzyme active sites, such as hydrogen bonds between the pyrrolidine carbonyl and catalytic aspartate residues .
- MD Simulations : Reveal dynamic stability of ligand-protein complexes over 100 ns trajectories, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
